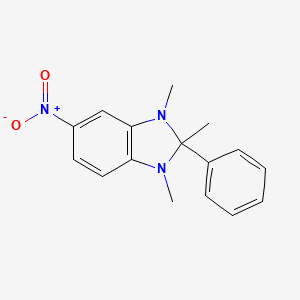![molecular formula C13H9F3OP+ B14145282 Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium CAS No. 1643-92-1](/img/structure/B14145282.png)
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group and a 3-(trifluoromethyl)phenyl group, with an oxo group attached to the phosphorus atom
Preparation Methods
The synthesis of oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium typically involves the reaction of phenylphosphine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are carefully controlled to optimize the yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium can be compared with other similar compounds, such as:
Oxo-bis[3-(trifluoromethyl)phenyl]phosphanium: This compound has two 3-(trifluoromethyl)phenyl groups attached to the phosphorus atom, making it more sterically hindered and potentially more reactive in certain reactions.
Phenylphosphine oxide: Lacking the trifluoromethyl group, this compound has different electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of electronic and steric properties, which make it a versatile compound for various applications .
Properties
CAS No. |
1643-92-1 |
|---|---|
Molecular Formula |
C13H9F3OP+ |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium |
InChI |
InChI=1S/C13H9F3OP/c14-13(15,16)10-5-4-8-12(9-10)18(17)11-6-2-1-3-7-11/h1-9H/q+1 |
InChI Key |
VPYDYOZDQZNLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)

![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)

![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)


